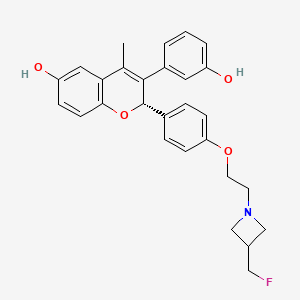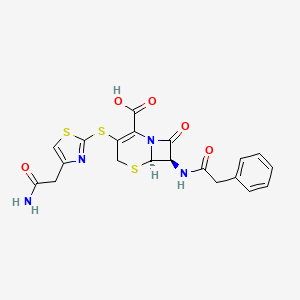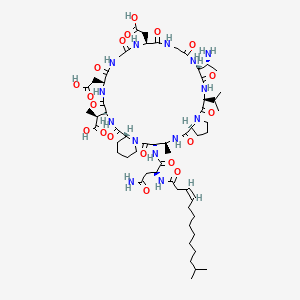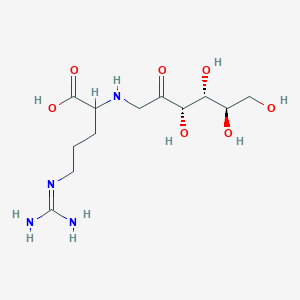
(S)-2-(4-(2-(3-(fluoromethyl)azetidin-1-yl)ethoxy)phenyl)-3-(3-hydroxyphenyl)-4-methyl-2H-chromen-6-ol
Descripción general
Descripción
GDC-0927, also known as SRN-927, is a next-generation oral SERD which appears to have greater potential than GDC-0810 to be a best-in-class SERD molecule. GDC-0927 targets estrogen receptor alpha (ERα), a receptor expressed in more than 70% of breast cancers, making it a popular target for the disease. GDC-0927 appears well-tolerated to date with PK exposure supporting QD dosing, evidence of robust PD target engagement, and encouragement of anti-tumor activity in heavily pretreated patients with advanced or metastatic ER+ BC, including patients with ESR1 mutations.
Aplicaciones Científicas De Investigación
Pharmacokinetics
The pharmacokinetics of GDC-0927 has been studied. Following dosing, approximately 1.6-fold accumulation was observed, consistent with the observed half-life and dosing frequency . This supports the use of GDC-0927 in once-daily dosing .
Pharmacodynamics
Pharmacodynamics was assessed with [18F]-fluoroestradiol (FES) PET scans . There was evidence of target engagement and preliminary evidence of antitumor activity in heavily pretreated patients with advanced/metastatic ER+/HER2− breast cancer with and without ESR1 mutations .
Safety Profile
GDC-0927 appeared to be well tolerated with no deaths, grade 4/5 adverse events, or treatment-related serious adverse events reported . The most common adverse events were nausea, constipation, diarrhea, arthralgia, fatigue, hot flush, back pain, and vomiting .
Antitumor Activity
There were no complete or partial responses observed in the study. However, 12 patients (29%) achieved clinical benefit; 17 patients (41%) showed a confirmed best overall response of stable disease .
ESR1 Mutations
Baseline levels of ER and progesterone receptor protein and mutant ESR1 circulating tumor DNA did not correlate with clinical benefit . This suggests that GDC-0927 can be effective regardless of the ESR1 mutation status .
Mecanismo De Acción
Target of Action
GDC-0927, also known as (S)-2-(4-(2-(3-(fluoromethyl)azetidin-1-yl)ethoxy)phenyl)-3-(3-hydroxyphenyl)-4-methyl-2H-chromen-6-ol, primarily targets the Estrogen Receptor (ER) . The ER is a major promoter of pro-oncogenic signaling pathways that drive breast cancer growth . Approximately 70% of newly identified breast cancer patients are ER-positive .
Mode of Action
GDC-0927 is a novel, potent, nonsteroidal, orally bioavailable, selective estrogen receptor degrader (SERD) that induces tumor regression in ER-positive breast cancer xenograft models . It works by immobilizing the ER, fully antagonizing its response to estrogen, and inducing its proteasomal degradation . This means it inhibits both ligand-dependent and ligand-independent ER-mediated signaling .
Biochemical Pathways
The primary biochemical pathway affected by GDC-0927 is the ER signaling pathway. By degrading the ER, GDC-0927 disrupts the normal signaling pathway, leading to a reduction in the growth and proliferation of ER-positive breast cancer cells .
Pharmacokinetics
GDC-0927 has predictable pharmacokinetics supporting once-daily dosing . Following dosing, approximately 1.6-fold accumulation was observed, consistent with the observed half-life and dosing frequency . This suggests that GDC-0927 has good bioavailability.
Result of Action
The molecular effect of GDC-0927 is the degradation of the ER, leading to a reduction in ER-mediated signaling . On a cellular level, this results in the regression of ER-positive breast cancer cells .
Action Environment
The action of GDC-0927 can be influenced by various environmental factors. For instance, the presence of certain mutations in the ER (ESR1 mutations) can affect the efficacy of GDC-0927 . Gdc-0927 has shown evidence of antitumor activity in heavily pretreated patients with advanced/metastatic er-positive/her2-negative breast cancer with and without esr1 mutations .
Propiedades
IUPAC Name |
(2S)-2-[4-[2-[3-(fluoromethyl)azetidin-1-yl]ethoxy]phenyl]-3-(3-hydroxyphenyl)-4-methyl-2H-chromen-6-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28FNO4/c1-18-25-14-23(32)7-10-26(25)34-28(27(18)21-3-2-4-22(31)13-21)20-5-8-24(9-6-20)33-12-11-30-16-19(15-29)17-30/h2-10,13-14,19,28,31-32H,11-12,15-17H2,1H3/t28-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJAAPZIFCQQQKX-NDEPHWFRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(OC2=C1C=C(C=C2)O)C3=CC=C(C=C3)OCCN4CC(C4)CF)C5=CC(=CC=C5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C([C@@H](OC2=C1C=C(C=C2)O)C3=CC=C(C=C3)OCCN4CC(C4)CF)C5=CC(=CC=C5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28FNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2100830-77-9 | |
| Record name | GDC-0927 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2100830779 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | GDC-0927 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14934 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | GDC-0927 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ST9B0EMC0H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![3-[[7-[3-Aminopropyl(carbamimidoyl)amino]-2,3-dihydroimidazo[1,2-b]pyrazol-5-yl]methyl]-7-[[2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;sulfuric acid](/img/structure/B607548.png)

![6-[2-Chloro-4-(6-Methylpyrazin-2-Yl)phenyl]-8-Ethyl-2-{[2-(1-Methylpiperidin-4-Yl)ethyl]amino}pyrido[2,3-D]pyrimidin-7(8h)-One](/img/structure/B607550.png)


![(4-(4-(6-Fluorobenzo[d]oxazol-2-yl)benzoyl)piperazin-1-yl)(1-hydroxycyclopropyl)methanone](/img/structure/B607559.png)
![(S)-5-((1-(4,4-difluoro-3-(3-fluoro-1H-pyrazol-1-yl)butanoyl)-4-hydroxypiperidin-4-yl)methyl)-1-(4-fluorophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B607560.png)
![N-[2-[4-[4-hydroxy-4-[(1-methyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)methyl]piperidine-1-carbonyl]phenyl]phenyl]ethenesulfonamide](/img/structure/B607561.png)